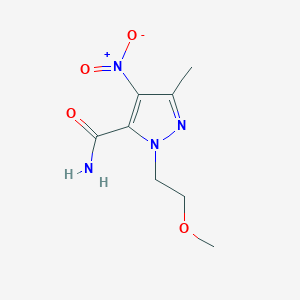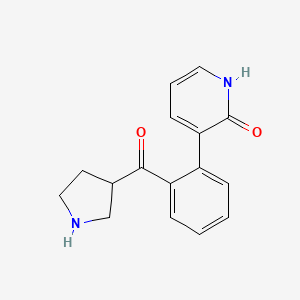
(2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a pyridine ring, a phenyl group, and a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol and dimethylformamide (DMF), and catalysts such as palladium on charcoal .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The pyridine and phenyl groups can engage in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, (2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone stands out due to its unique combination of functional groups. This structural diversity allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
3-[2-(pyrrolidine-3-carbonyl)phenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H16N2O2/c19-15(11-7-9-17-10-11)13-5-2-1-4-12(13)14-6-3-8-18-16(14)20/h1-6,8,11,17H,7,9-10H2,(H,18,20) |
InChIキー |
PYYIGFQJCYSKBE-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC=CNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


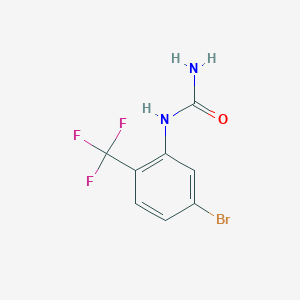
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
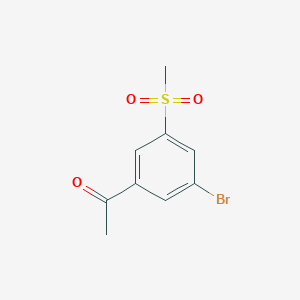


![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)



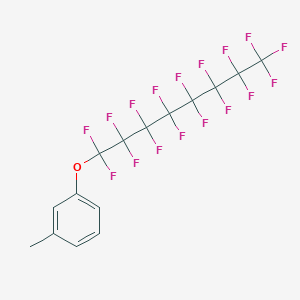
![5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)

